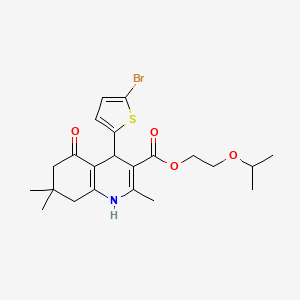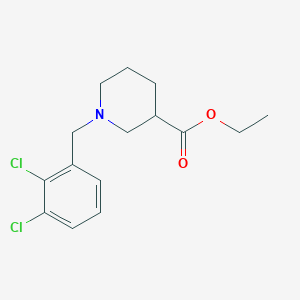
N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as EMBI, is a compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes such as DNA replication, transcription, and cell proliferation.
Mécanisme D'action
N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. This compound binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and -7, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a critical role in the pathogenesis of inflammatory diseases. Additionally, this compound has been shown to protect neuronal cells from oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
For the study of N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide include the development of more potent and selective CK2 inhibitors and the investigation of its role in other diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps. The first step is the reaction of 4-ethoxyaniline with 4-(chloromethyl)benzoyl chloride in the presence of a base to yield N-(4-ethoxyphenyl)-4-formylbenzamide. The second step involves the reaction of the formyl derivative with morpholine in the presence of a reducing agent to yield this compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to protect neuronal cells from oxidative stress-induced damage, making it a potential treatment for neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-9-7-18(8-10-19)21-20(23)17-5-3-16(4-6-17)15-22-11-13-24-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAWDFKXYFJSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![1-(5-chloro-2-pyridinyl)-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4920085.png)
![N-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B4920104.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)
![N-(2-chlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4920136.png)


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4920159.png)
![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4920167.png)
![{5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4920172.png)

![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
